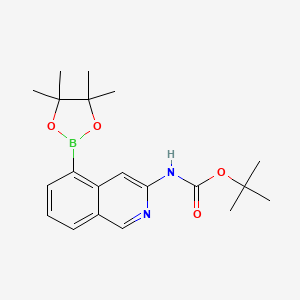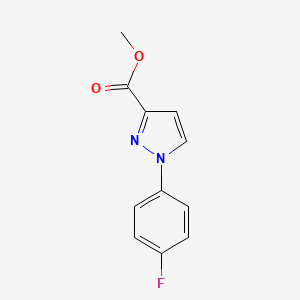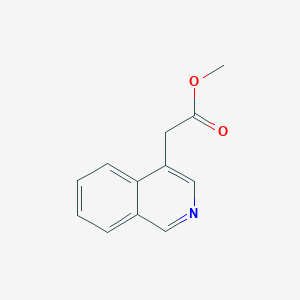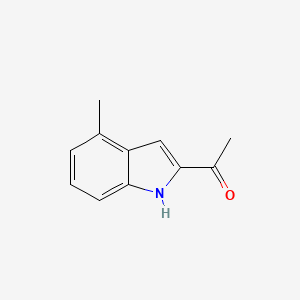
1-(4-methyl-1H-indol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methyl-1H-indol-2-yl)ethanone is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 1-(4-methyl-1H-indol-2-yl)ethanone can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . Another method is the Bartoli reaction, which uses a Grignard reagent to form the indole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
1-(4-methyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different indole-based compounds.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced into the indole ring. Common reagents used in these reactions include methanesulfonic acid, Grignard reagents, and various oxidizing and reducing agents Major products formed from these reactions include tricyclic indoles and azepinoindoles.
Aplicaciones Científicas De Investigación
1-(4-methyl-1H-indol-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Studies have shown its potential in inhibiting cancer cell growth and microbial activity.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-methyl-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-methyl-1H-indol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(1-methyl-1H-indol-3-yl)-1-ethanone: Another indole derivative with similar biological activities.
4-biphenylyl methyl ketone: A compound with a different structure but similar chemical properties.
1-{4-[(3S)-3-(1-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-1-piperidinyl}ethanone: A structurally related compound with potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-(4-methyl-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-10-9(7)6-11(12-10)8(2)13/h3-6,12H,1-2H3 |
Clave InChI |
GAKJESCRQNGXKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(NC2=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)
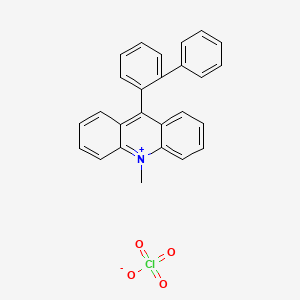
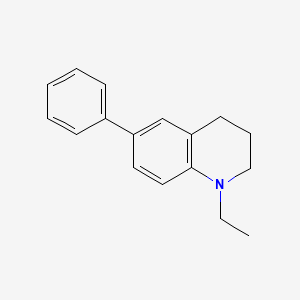
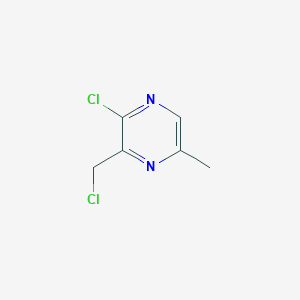
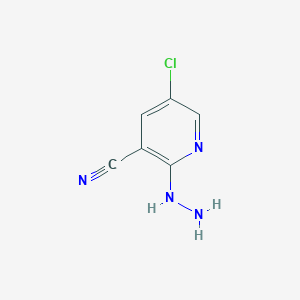
![3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666133.png)
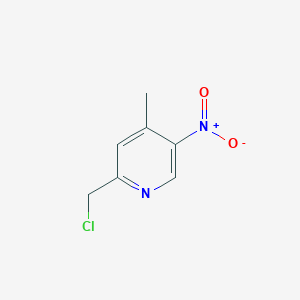
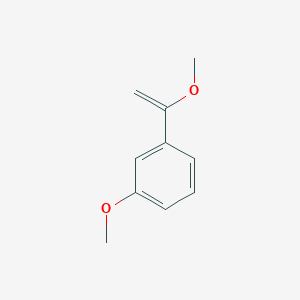
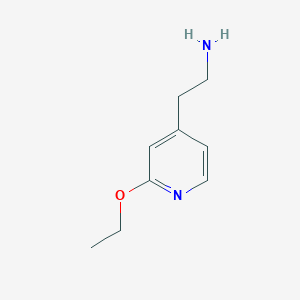
![3-Iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B13666152.png)
